1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine
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Overview
Description
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chloro-substituted pyridine ring and a dimethyl-substituted phenyl ring attached to a piperazine core
Preparation Methods
The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 6-chloro-3-pyridinecarboxaldehyde and 2,6-dimethylaniline.
Formation of Intermediate: The 6-chloro-3-pyridinecarboxaldehyde is reacted with 2,6-dimethylaniline under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The amine is subsequently reacted with piperazine under reflux conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine has found applications in various scientific research fields:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in studies exploring its interaction with biological targets such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain receptors in the central nervous system, leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity and efficacy in modulating receptor activity.
Comparison with Similar Compounds
1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine can be compared with other piperazine derivatives such as:
1-(3-Chlorophenyl)piperazine: Known for its use in psychiatric research.
1-(2,3-Dichlorophenyl)piperazine: Studied for its potential anxiolytic effects.
1-(4-Methoxyphenyl)piperazine: Investigated for its antidepressant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-4-(2,6-dimethylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3/c1-14-4-3-5-15(2)18(14)22-10-8-21(9-11-22)13-16-6-7-17(19)20-12-16/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJFRVCGHPNPOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=CN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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